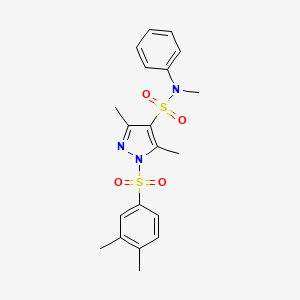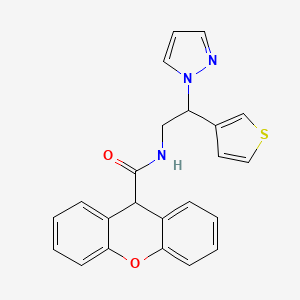![molecular formula C16H12N4O B2999009 2-Indolo[3,2-b]quinoxalin-6-ylacetamide CAS No. 328015-93-6](/img/structure/B2999009.png)
2-Indolo[3,2-b]quinoxalin-6-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indolo[3,2-b]quinoxalin-6-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, as well as for studying the mechanism of action of various biological processes.
Mécanisme D'action
The mechanism of action of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways that are essential for cancer cell survival. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various neurotransmitters, including serotonin and dopamine, which are involved in mood regulation. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Indolo[3,2-b]quinoxalin-6-ylacetamide in lab experiments is its high purity and yield, which make it suitable for large-scale production. Additionally, this compound has a unique structure that makes it a promising candidate for studying the mechanism of action of various biological processes. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.
Orientations Futures
There are several future directions for research on 2-Indolo[3,2-b]quinoxalin-6-ylacetamide. One of the most promising areas of research is in the development of novel anti-cancer drugs based on this compound. Additionally, this compound has shown potential for treating various neurological disorders, such as depression and anxiety, which require further investigation. Other future directions include studying the mechanism of action of this compound in various biological processes and optimizing its synthesis method for improved yield and purity.
Méthodes De Synthèse
The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 2-nitroaniline with ethyl 2-bromoacetate, followed by cyclization and reduction steps. This method has been optimized to yield high purity and yield of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-Indolo[3,2-b]quinoxalin-6-ylacetamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research, where this compound has shown significant anti-cancer activity. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Propriétés
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-14(21)9-20-13-8-4-1-5-10(13)15-16(20)19-12-7-3-2-6-11(12)18-15/h1-8H,9H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRMFMDWQVYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

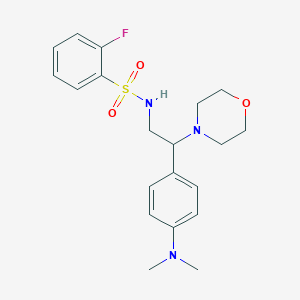
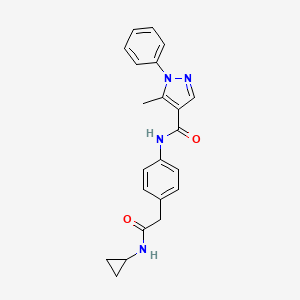

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)

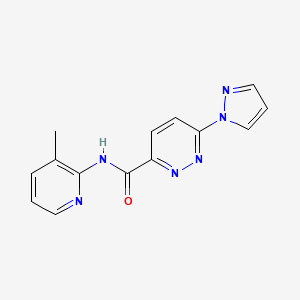
![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998942.png)
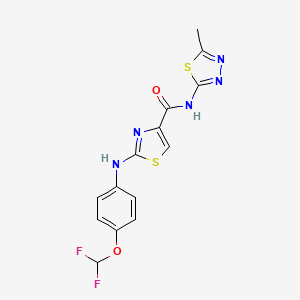
![1-[[4-[(4-Fluorobenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide](/img/structure/B2998945.png)
![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2998946.png)
